molecular formula C18H20O5 B14290099 3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL CAS No. 116963-91-8

3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL

Cat. No.: B14290099
CAS No.: 116963-91-8
M. Wt: 316.3 g/mol
InChI Key: QDIDPQAOQDLMCP-UHFFFAOYSA-N
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Description

3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL is a chemical compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL typically involves the methoxylation of phenanthrene derivatives. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups at specific positions on the phenanthrene ring. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the aromatic rings.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-methoxylated or hydrogenated derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,7-Tetramethoxy-9,10-dihydrophenanthrene
  • 2,3,6,7-Tetramethoxy-9,10-dimethylphenanthrene

Uniqueness

3,4,6,7-Tetramethoxy-9,10-dihydrophenanthren-2-OL is unique due to the specific positions of its methoxy and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

116963-91-8

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

3,4,6,7-tetramethoxy-9,10-dihydrophenanthren-2-ol

InChI

InChI=1S/C18H20O5/c1-20-14-8-10-5-6-11-7-13(19)17(22-3)18(23-4)16(11)12(10)9-15(14)21-2/h7-9,19H,5-6H2,1-4H3

InChI Key

QDIDPQAOQDLMCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)O)OC

Origin of Product

United States

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